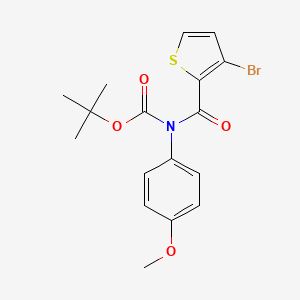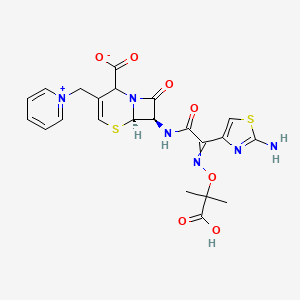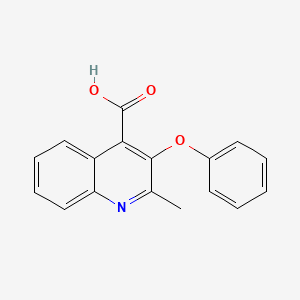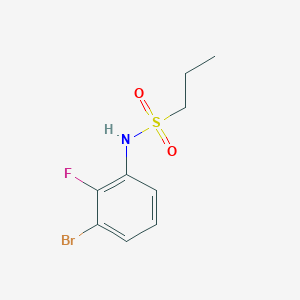
N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine
Overview
Description
“N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine” is a chemical compound with the molecular formula C12H19N3O . It is available for purchase from various chemical suppliers .
Chemical Reactions Analysis
The specific chemical reactions involving “N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine” are not detailed in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Scientific Research Applications
Molecular and Crystal Structures :
- The study by Cindrić, Novak, & Užarević (2005) discusses macrocyclic ligands with structural similarities to N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine. These ligands consist of two β-enaminone-2-pyrone rings and are characterized by X-ray crystallography, revealing strong intramolecular hydrogen bonds.
Pharmacological Activities :
- A paper by Verhoest et al. (2012) identifies a compound structurally related to N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine as a PDE9A inhibitor with potential applications in cognitive disorders. The study employs structure-based drug design and reports on the compound's in vivo pharmacokinetics and procognitive activity in rodent models.
Synthesis Methodologies :
- Research by Toplak, Svete, Stanovnik, & Grdadolnik (1999) focuses on the synthesis of compounds including pyrroles, pyran-2-ones, and pyridin-4-ones, using methods that could potentially be applied to synthesize N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine.
Chemical Reactions and Properties :
- A study by Malzogu, Sušnik, Vorkapić-Furač, Rapić, & Kovač (2000) involves reactions of compounds related to N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine, highlighting their potential as precursors for synthesizing complex heterocyclic systems.
Application in Polymer Science :
- Han, Cho, Cho, & Chang (1995) investigated polynucleotide analogues incorporating derivatives similar to N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine. These analogues showed unique properties like hypochromicity and strong excimer fluorescence, indicating their potential applications in biopolymer research.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-N-methyl-2-N-(oxan-4-ylmethyl)pyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-15(9-10-4-7-16-8-5-10)12-11(13)3-2-6-14-12/h2-3,6,10H,4-5,7-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFGPCGVUIUMHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





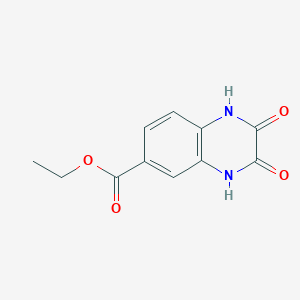

![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1456483.png)

![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1456485.png)
